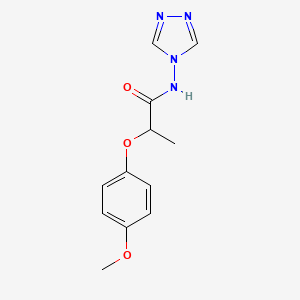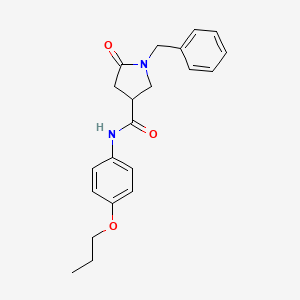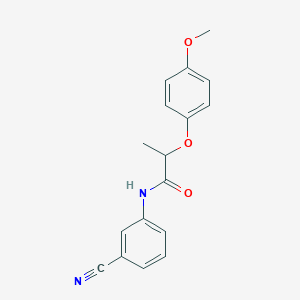![molecular formula C14H11N3O B4110334 N-[4-(cyanomethyl)phenyl]isonicotinamide](/img/structure/B4110334.png)
N-[4-(cyanomethyl)phenyl]isonicotinamide
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]isonicotinamide (NCPI) is a synthetic compound that belongs to the class of isonicotinamide derivatives. NCPI has been synthesized for various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of N-[4-(cyanomethyl)phenyl]isonicotinamide is not fully understood. However, it has been proposed that N-[4-(cyanomethyl)phenyl]isonicotinamide exerts its antitumor activity by inducing apoptosis, a process of programmed cell death. N-[4-(cyanomethyl)phenyl]isonicotinamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]isonicotinamide has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as acetylcholinesterase and topoisomerase II. N-[4-(cyanomethyl)phenyl]isonicotinamide has also been shown to induce apoptosis in cancer cells. In addition, N-[4-(cyanomethyl)phenyl]isonicotinamide has been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(cyanomethyl)phenyl]isonicotinamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. N-[4-(cyanomethyl)phenyl]isonicotinamide is also stable and can be stored for extended periods of time. However, N-[4-(cyanomethyl)phenyl]isonicotinamide has some limitations for use in lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. In addition, N-[4-(cyanomethyl)phenyl]isonicotinamide may have limited solubility in some solvents, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-[4-(cyanomethyl)phenyl]isonicotinamide. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of N-[4-(cyanomethyl)phenyl]isonicotinamide and its effects on the brain. Another direction is to investigate its potential as an anticancer agent. Further studies are needed to determine the efficacy and safety of N-[4-(cyanomethyl)phenyl]isonicotinamide in vivo. Additionally, further studies are needed to investigate the potential of N-[4-(cyanomethyl)phenyl]isonicotinamide as an anti-inflammatory and antioxidant agent.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]isonicotinamide has been used in various scientific research applications such as drug discovery, medicinal chemistry, and pharmacology. N-[4-(cyanomethyl)phenyl]isonicotinamide has been shown to exhibit antitumor activity against several cancer cell lines. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease. N-[4-(cyanomethyl)phenyl]isonicotinamide has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-8-5-11-1-3-13(4-2-11)17-14(18)12-6-9-16-10-7-12/h1-4,6-7,9-10H,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXISRCMTPDUGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-nitrophenyl)glycinamide](/img/structure/B4110269.png)


![N-{1-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110281.png)
![2-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4110289.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4110292.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4110294.png)
![ethyl 2-amino-7-(4-fluorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4110329.png)


![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B4110356.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4110360.png)